2-(4-Methylpiperidin-4-yl)acetonitrile
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Overview
Description
2-(4-Methylpiperidin-4-yl)acetonitrile is an organic compound with the molecular formula C8H14N2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring substituted with a methyl group and an acetonitrile group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-4-yl)acetonitrile typically involves the reaction of 4-methylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of acetonitrile . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Methylpiperidin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The nitrile group plays a crucial role in binding to the active site of enzymes, thereby altering their function and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)acetonitrile: Similar structure but with a different substitution pattern.
4-Methylpiperidine: Lacks the acetonitrile group.
Piperidine: The parent compound without any substitutions.
Uniqueness
2-(4-Methylpiperidin-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and acetonitrile groups enhances its reactivity and makes it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(4-methylpiperidin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H14N2/c1-8(2-5-9)3-6-10-7-4-8/h10H,2-4,6-7H2,1H3 |
InChI Key |
NHPPAEBGABFJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)CC#N |
Origin of Product |
United States |
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